molecular formula C13H17NO2 B8342177 2-(2-Isoindolinyl)-3-methylbutanoic acid

2-(2-Isoindolinyl)-3-methylbutanoic acid

Cat. No. B8342177
M. Wt: 219.28 g/mol
InChI Key: RJDBFDONONVGQM-UHFFFAOYSA-N
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Patent
US04178293

Procedure details

To 20 ml DMF is added valine (1.17 g, 10 mmol) and potassium carbonate (5.5 g, 40 mmol) followed by α,α-dibromo-o-xylene (2.63 g, 10 mmol). The reaction mixture is stirred for about 20 hours at RT under nitrogen and then poured into ether and water. The aqueous layer is separated, acidified to about pH 3 with aqueous HCl and extracted thoroughly with ether. The organic layer is washed with water and brine, dried and solvent removed under vacuum to give 2-(2-isoindolinyl)-3-methylbutanoic acid.
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
2.63 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN(C=O)C.[NH2:6][C@H:7]([C:11]([OH:13])=[O:12])[CH:8]([CH3:10])[CH3:9].C(=O)([O-])[O-].[K+].[K+].Br[CH:21](Br)[C:22]1[C:23]([CH3:28])=[CH:24][CH:25]=[CH:26][CH:27]=1>O.CCOCC>[CH2:28]1[C:23]2[C:22](=[CH:27][CH:26]=[CH:25][CH:24]=2)[CH2:21][N:6]1[CH:7]([CH:8]([CH3:10])[CH3:9])[C:11]([OH:13])=[O:12] |f:2.3.4|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
1.17 g
Type
reactant
Smiles
N[C@@H](C(C)C)C(=O)O
Name
Quantity
5.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
2.63 g
Type
reactant
Smiles
BrC(C=1C(=CC=CC1)C)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for about 20 hours at RT under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The aqueous layer is separated
EXTRACTION
Type
EXTRACTION
Details
extracted thoroughly with ether
WASH
Type
WASH
Details
The organic layer is washed with water and brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
solvent removed under vacuum

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C1N(CC2=CC=CC=C12)C(C(=O)O)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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